molecular formula C22H14N4O2 B3457281 4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione

4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione

Cat. No.: B3457281
M. Wt: 366.4 g/mol
InChI Key: VLAFCNINGXWBEZ-UHFFFAOYSA-N
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Description

4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of phthalazine derivatives. Phthalazines are known for their significant biological activities and pharmacological properties.

Preparation Methods

The synthesis of 4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of a benzoic acid derivative with a benzoxazin-1-one derivative, followed by cyclization with an oxophthalazin-2(1H)-yl) acetohydrazide . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which allows for a diverse range of applications and interactions with multiple molecular targets.

Properties

IUPAC Name

4,6-diphenyl-2,8-dihydropyridazino[4,5-g]phthalazine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2/c27-21-17-12-18-16(20(24-26-22(18)28)14-9-5-2-6-10-14)11-15(17)19(23-25-21)13-7-3-1-4-8-13/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAFCNINGXWBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=CC4=C(C=C32)C(=NNC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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